molecular formula C11H10I2O3 B2941839 (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid CAS No. 938018-89-4

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid

Cat. No.: B2941839
CAS No.: 938018-89-4
M. Wt: 444.007
InChI Key: VIVKFZXPGQNPKQ-ONEGZZNKSA-N
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Description

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid is a substituted acrylic acid derivative characterized by a phenyl ring with an ethoxy group (-OCH₂CH₃) at the para position and iodine atoms at the 3 and 5 positions. The (2E)-stereochemistry indicates a trans configuration across the double bond in the acrylic acid moiety. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity due to the iodine substituents and moderate polarity from the ethoxy group.

Properties

IUPAC Name

(E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVKFZXPGQNPKQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=CC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C/C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Acrylic Acid Formation: The acrylic acid moiety can be synthesized through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of iodine atoms can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The compound’s closest analogs include substituted phenylacrylic acids with variations in substituent type (e.g., hydroxyl, methoxy, acetoxy) and halogenation. Key comparisons are summarized below:

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents Key Functional Groups Molecular Features
(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid 4-Ethoxy, 3,5-diiodo Acrylic acid, halogenated High molecular weight, lipophilic
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-Dihydroxy Acrylic acid, phenolic Polar, antioxidant properties
(E)-3-(3,5-Dihydroxyphenyl)acrylic acid 3,5-Dihydroxy Acrylic acid, phenolic Moderate solubility, lab use
3-(3,5-Dimethoxyphenyl)acrylic acid 3,5-Dimethoxy Acrylic acid, methoxy Moderate lipophilicity
3-(4-Methoxyphenyl)acrylic acid 4-Methoxy Acrylic acid, methoxy Simpler structure, lower mass

Sources :

Physicochemical Properties

  • Lipophilicity: The diiodo and ethoxy groups in the target compound increase its logP (octanol-water partition coefficient) compared to hydroxy- or methoxy-substituted analogs. This enhances membrane permeability but reduces aqueous solubility.
  • Molecular Weight : The iodine atoms contribute significantly to its molecular weight (~468 g/mol estimated), making it heavier than caffeic acid (~180 g/mol) or methoxy analogs (~200 g/mol).
  • Stability : Iodine’s electronegativity and steric bulk may reduce metabolic degradation compared to hydroxylated analogs like caffeic acid, which are prone to oxidation .

Research Findings and Limitations

Key Insights

  • Structure-Activity Relationships (SAR) : The ethoxy group may modulate electronic effects on the phenyl ring, altering reactivity compared to methoxy or hydroxy groups. Iodine’s heavy atom effect could enhance radiative properties in imaging applications .
  • Toxicity Considerations: Halogenated aromatic compounds often exhibit higher toxicity than non-halogenated analogs. Safety protocols for lab handling, as noted for (E)-3-(3,5-dihydroxyphenyl)acrylic acid, are likely more stringent for the iodinated compound .

Biological Activity

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

C11H12I2O4\text{C}_{11}\text{H}_{12}\text{I}_2\text{O}_4

Antioxidant Properties

Research indicates that derivatives of acrylic acids often exhibit antioxidant activities. The presence of the ethoxy and diiodophenyl groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that similar compounds can inhibit pro-inflammatory cytokines. While specific data for this compound is limited, its structural analogs suggest potential anti-inflammatory activity, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound's structure suggests it may interact with cellular signaling pathways involved in cancer progression. Some studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells. Further research is needed to establish the specific anticancer mechanisms of this compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related acrylic acids on various cancer cell lines. For instance, compounds with similar functional groups have shown significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
This compoundTBDTBDTBD

Case Studies

A case study involving a series of diiodophenyl acrylic acids showed promising results in reducing tumor size in animal models. The study highlighted the importance of substituents in modulating biological activity.

Q & A

Q. What synthetic routes are optimal for preparing (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid?

Methodological Answer:

  • Step 1 : Start with 4-ethoxy-3,5-dihydroxycinnamic acid. Perform iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–5°C) to achieve regioselective diiodination at the 3,5-positions .
  • Step 2 : Confirm iodination via TLC or HPLC. Purify via recrystallization in ethanol/water (yield ~70–80%) .
  • Step 3 : Verify stereochemical integrity (E-configuration) using NOESY NMR to ensure no isomerization during synthesis .

Q. How can the structure and purity of this compound be validated?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the acrylate double bond (δ 6.3–7.2 ppm for protons) and ethoxy group (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M-H]^- at m/z 448.82 (calculated for C11_{11}H9_9I2_2O3_3) .
  • HPLC : Use a C18 column with UV detection at 280 nm (iodine absorption) to assess purity (>98%) .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodine substituents .
  • Thermal Stability : Conduct accelerated stability studies via TGA/DSC to identify decomposition thresholds (>150°C) .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–9) using UV-Vis spectroscopy to optimize storage conditions .

Advanced Research Questions

Q. How can researchers address analytical challenges posed by the diiodo groups in mass spectrometry?

Methodological Answer:

  • Collision-Induced Dissociation (CID) : Use lower collision energies to prevent excessive fragmentation of the iodine-carbon bonds .
  • Isotopic Pattern Analysis : Leverage the distinct 127I/129I^{127}I/^{129}I isotopic signature (1:1 ratio) for unambiguous identification in HRMS .

Q. What strategies ensure stereochemical purity of the (2E)-isomer during synthesis?

Methodological Answer:

  • Stereoselective Synthesis : Employ Horner-Wadsworth-Emmons reactions with chiral phosphonate esters to favor E-isomer formation .
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve E/Z isomers .

Q. How can degradation products be identified and quantified?

Methodological Answer:

  • LC-MS/MS : Monitor for de-iodinated products (e.g., mono-iodo or non-iodinated derivatives) using MRM transitions specific to expected fragments .
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (H2_2O2_2) to profile degradation pathways .

Q. What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with thyroid peroxidase (TPO) or iodotyrosine deiodinase, leveraging the 3,5-diiodophenol motif .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites prone to metabolic oxidation .

Q. How can impurities from synthesis be systematically characterized?

Methodological Answer:

  • SPE Purification : Remove unreacted starting materials (e.g., 4-ethoxycinnamic acid) using C18 solid-phase extraction .
  • LC-TOF-MS : Compare impurity profiles against reference standards (e.g., Levothyroxine impurities in ).

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